molecular formula C17H28N2O2 B2724786 N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034555-45-6

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2724786
CAS No.: 2034555-45-6
M. Wt: 292.423
InChI Key: WYBFYCPKBJGDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a piperidine ring, a tetrahydrofuran moiety, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Tetrahydrofuran Moiety: This step involves the formation of a tetrahydrofuran ring, which can be achieved through the cyclization of 1,4-dihalobutanes in the presence of a base.

    Coupling Reactions: The piperidine and tetrahydrofuran moieties are then coupled using a suitable linker, often through reductive amination or other coupling reactions.

    Formation of the Cyclohexene Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with neurotransmitter receptors, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability. The cyclohexene carboxamide group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.

    Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran itself and its derivatives are known for their solvent properties and use in organic synthesis.

    Cyclohexene Carboxamide Derivatives: Similar compounds include cyclohexene carboxylic acid derivatives, which are used in various chemical applications.

Uniqueness

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h1-2,14-16H,3-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBFYCPKBJGDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.